molecular formula C14H14N2O6S4 B14018712 Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate CAS No. 93719-13-2

Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate

Cat. No.: B14018712
CAS No.: 93719-13-2
M. Wt: 434.5 g/mol
InChI Key: TTZRXKIUWHOQQO-UHFFFAOYSA-N
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Description

Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate is a complex organic compound characterized by its unique thiazolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromoacetate with thiazolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate involves its interaction with specific molecular targets. The thiazolidine ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(ethoxycarbonylmethyl)pyrrole-3-carboxylate
  • Ethyl N-(ethoxycarbonyl)-N-(ethoxycarbonylmethyl)-3-aminopropionate

Uniqueness

Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate is unique due to its dual thiazolidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

93719-13-2

Molecular Formula

C14H14N2O6S4

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C14H14N2O6S4/c1-3-21-7(17)5-15-11(19)9(25-13(15)23)10-12(20)16(14(24)26-10)6-8(18)22-4-2/h3-6H2,1-2H3

InChI Key

TTZRXKIUWHOQQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(=C2C(=O)N(C(=S)S2)CC(=O)OCC)SC1=S

Origin of Product

United States

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